REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].[CH:11](O)=[O:12]>>[CH:11]([NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])=[O:12]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)N)C=CC1
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Name
|
|
Quantity
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80 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The formic acid was removed by evaporation under vacuum
|
Type
|
ADDITION
|
Details
|
the residual oily product was mixed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a solid residue
|
Type
|
CUSTOM
|
Details
|
This solid was crystallized from water
|
Type
|
CUSTOM
|
Details
|
to give 8.2 gm (yield=68%) of white, round crystals with a melting point of 176° C. to 177° C
|
Name
|
|
Type
|
|
Smiles
|
C(=O)NC=1C=C(C(=O)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |